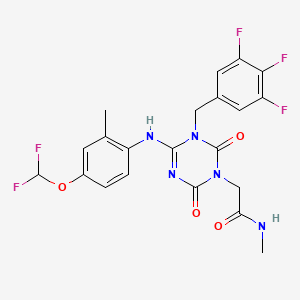

SARS-CoV-2 3CLpro-IN-2

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18F5N5O4 |

|---|---|

Molecular Weight |

499.4 g/mol |

IUPAC Name |

2-[4-[4-(difluoromethoxy)-2-methylanilino]-2,6-dioxo-3-[(3,4,5-trifluorophenyl)methyl]-1,3,5-triazin-1-yl]-N-methylacetamide |

InChI |

InChI=1S/C21H18F5N5O4/c1-10-5-12(35-18(25)26)3-4-15(10)28-19-29-20(33)31(9-16(32)27-2)21(34)30(19)8-11-6-13(22)17(24)14(23)7-11/h3-7,18H,8-9H2,1-2H3,(H,27,32)(H,28,29,33) |

InChI Key |

JHDIUUFGPILEJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)NC2=NC(=O)N(C(=O)N2CC3=CC(=C(C(=C3)F)F)F)CC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Ensitrelvir (S-217622), a Potent SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ensitrelvir (S-217622), a non-covalent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). Ensitrelvir, also known by its developmental code S-217622 and in some contexts as SARS-CoV-2 3CLpro-IN-2, has emerged as a significant therapeutic agent in the management of COVID-19.[1][2]

Discovery and Rationale

The discovery of Ensitrelvir was the result of a targeted drug discovery program aimed at identifying potent, non-covalent inhibitors of the SARS-CoV-2 3CLpro.[3][4] The 3CL protease is an enzyme essential for viral replication, making it a prime target for antiviral therapy.[1] The development program for Ensitrelvir was a collaborative effort between Shionogi & Co., Ltd. and Hokkaido University.[5][6] The process began with virtual screening of an in-house compound library, followed by biological screening and subsequent structure-based drug design to optimize the hit compounds.[3][4] This strategic approach led to the identification of Ensitrelvir as a clinical candidate with potent antiviral activity and favorable pharmacokinetic properties.[3][5]

Mechanism of Action

Ensitrelvir functions by non-covalently binding to the active site of the SARS-CoV-2 3CL protease.[7] This binding is highly specific and reversible. The inhibitor occupies the substrate-binding pocket of the enzyme, specifically interacting with the S1, S2, and S1' subsites.[7] This interaction is stabilized by a network of hydrogen bonds.[7] By blocking the active site, Ensitrelvir prevents the protease from cleaving the viral polyproteins, which is a crucial step in the viral replication cycle.[8] This inhibition of proteolytic activity ultimately halts the production of functional viral proteins necessary for the assembly of new virions.

Quantitative Biological Data

The biological activity of Ensitrelvir has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory and Antiviral Activity of Ensitrelvir (S-217622)

| Target/Virus | Assay Type | Cell Line | Endpoint | Value | Reference |

| SARS-CoV-2 3CLpro | Biochemical Assay | - | IC50 | 13 nM | [9] |

| SARS-CoV-2 | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 0.37 µM | [3][10] |

| SARS-CoV-2 Variants | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 0.29 - 0.50 µM | [10] |

| SARS-CoV | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 0.21 µM | [3][10] |

| MERS-CoV | Antiviral Assay | VeroE6/TMPRSS2 | EC50 | 1.4 µM | [3][10] |

| HCoV-229E | CPE Inhibition | MRC-5 | EC50 | 5.5 µM | [3][10] |

| HCoV-OC43 | RT-qPCR | MRC-5 | EC90 | 0.074 µM | [3][10] |

| SARS-CoV-2 RdRp | Biochemical Assay | - | EC50 | 0.17 µM | [11][12] |

| SARS-CoV-2 RdRp/ExoN | Biochemical Assay | - | EC50 | 0.27 µM | [11][12] |

Table 2: Pharmacokinetic Properties of Ensitrelvir (S-217622)

| Species | Parameter | Value | Reference |

| Rat | Oral Absorption | 97% | [3][10] |

| Rat | Clearance | 1.70 mL/min/kg | [3][10] |

| Human | Half-life (single dose) | 42.2 - 48.1 h | [13][14] |

| Human | Tmax | ~2.5 h | [13] |

| Human | Unchanged in Urine | 12.9 - 21.8% | [13] |

Experimental Protocols

The enzymatic activity of SARS-CoV-2 3CLpro was measured using a fluorescence resonance energy transfer (FRET) assay.

-

Reagents:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

Fluorogenic substrate: Dabcyl-KTSAVLQ↓SGFRKME(Edans)-NH2.

-

Assay buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 1 mM TCEP.

-

Ensitrelvir (S-217622) at various concentrations.

-

-

Procedure:

-

The assay was performed in 384-well plates.[4]

-

159 nL of the test compound at various concentrations was added to each well using an ECHO 555 dispenser.[4]

-

7.5 µL of 8 µM substrate was then added to each well.[4]

-

The reaction was initiated by the addition of the 3CLpro enzyme.

-

The fluorescence intensity was monitored over time using a plate reader with excitation and emission wavelengths appropriate for the Edans/Dabcyl pair.

-

The initial reaction rates were calculated from the linear phase of the fluorescence signal.

-

The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

-

Cells and Virus:

-

Procedure:

-

Cells were seeded in 96-well plates and incubated overnight.

-

The culture medium was removed, and the cells were washed with phosphate-buffered saline (PBS).

-

Serial dilutions of Ensitrelvir were added to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI).

-

The plates were incubated for a period sufficient to induce CPE in the virus control wells (typically 3-5 days).

-

Cell viability was assessed using a colorimetric assay (e.g., MTS or crystal violet staining).

-

The EC50 values were calculated as the concentration of the compound that inhibited the virus-induced CPE by 50%.

-

-

Cells and Virus:

-

MRC-5 cells were used for HCoV-OC43.[10]

-

-

Procedure:

-

Cells were infected with the virus in the presence of varying concentrations of Ensitrelvir.

-

After a defined incubation period (e.g., 48 hours), the cell culture supernatant was collected.

-

Viral RNA was extracted from the supernatant using a commercial kit.

-

The amount of viral RNA was quantified by RT-qPCR using primers and probes specific for a viral gene.

-

The EC90 values were determined as the concentration of the compound that reduced the viral RNA levels by 90% compared to the untreated virus control.[10]

-

-

Animal Model:

-

BALB/c mice were used.

-

Mice were infected intranasally with a mouse-adapted strain of SARS-CoV-2.

-

-

Procedure:

-

Treatment with Ensitrelvir (administered orally) or vehicle was initiated at a specified time point post-infection.

-

The drug was administered once or twice daily for a defined period.

-

At the end of the treatment period, the mice were euthanized, and their lungs were harvested.

-

Lung viral titers were determined by plaque assay or TCID50 assay on VeroE6 cells.

-

The efficacy of the treatment was assessed by comparing the lung viral titers in the treated groups to the vehicle control group.

-

Synthesis of Ensitrelvir (S-217622)

The synthesis of Ensitrelvir is a multi-step process that involves the convergent coupling of three key fragments: an indazole moiety, a 1,2,4-triazole derivative, and a 1,3,5-triazinone core.[6][15] A scalable manufacturing process has been developed to ensure a concise and efficient production of the final compound.[5]

The synthesis of a key intermediate involves the alkylation of a known compound with 1-(bromomethyl)-2,4,5-trifluorobenzene.[3][10] Subsequent steps include the removal of a protecting group, introduction of the triazole unit, and finally, substitution with the indazole moiety to yield Ensitrelvir.[3][10]

Conclusion

Ensitrelvir (S-217622) is a potent and orally bioavailable non-covalent inhibitor of the SARS-CoV-2 3CL protease. Its discovery through a rational, structure-based drug design approach has led to a promising therapeutic agent for COVID-19. The comprehensive in vitro and in vivo data demonstrate its significant antiviral activity against a broad range of coronaviruses. The development of a scalable and efficient synthesis process has been crucial for its advancement as a clinical candidate. This technical guide provides a foundational understanding of the key scientific and technical aspects of Ensitrelvir's discovery and development for professionals in the field of antiviral drug research.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Ensitrelvir, An Oral Antiviral Drug For COVID-19 Treatment | MolecularCloud [molecularcloud.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Ensitrelvir Fumaric Acid? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Investigational Anti-SARS-CoV-2 Agent Ensitrelvir “S-217622”: A Very Promising Potential Universal Broad-Spectrum Antiviral at the Therapeutic Frontline of Coronavirus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Population Pharmacokinetics of Ensitrelvir in Healthy Participants and Participants with SARS-CoV-2 Infection in the SCORPIO-SR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2 3CLpro-IN-2 structure-activity relationship

An In-Depth Technical Guide on the Structure-Activity Relationship of α-Ketoamide Inhibitors Targeting SARS-CoV-2 3CLpro

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure-activity relationship (SAR) of α-ketoamide inhibitors targeting the 3C-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV-2. The 3CLpro is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins, making it a prime target for antiviral drug development.[1][2] α-Ketoamides have emerged as a prominent class of covalent inhibitors that form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease.[3][4]

Core Data Summary

The following table summarizes the in vitro activity of a series of α-ketoamide inhibitors against SARS-CoV-2 3CLpro and their antiviral activity in cell-based assays. The structural variations at the P1, P2, and P3 positions highlight key aspects of the SAR for this inhibitor class.

| Compound ID | P1 Moiety | P2 Moiety | P3 Moiety | 3CLpro IC50 (nM)[3] | Antiviral EC50 (nM)[3] |

| 27a | Cyclopentyl | 5-methylisoxazole-3-carboxamide | 2,4-difluorobenzyl | 21.4 | 123.7 |

| 27b | Cyclopentyl | 5-methylisoxazole-3-carboxamide | 4-fluorobenzyl | 18.5 | 105.9 |

| 27c | Cyclopentyl | 5-methylisoxazole-3-carboxamide | 4-chlorobenzyl | 15.2 | 89.3 |

| 27d | Cyclopentyl | 5-methylisoxazole-3-carboxamide | 4-bromobenzyl | 14.8 | 81.5 |

| 27e | Cyclopentyl | 5-methylisoxazole-3-carboxamide | 4-methylbenzyl | 16.3 | 95.2 |

| 27f | Cyclopentyl | 5-methylisoxazole-3-carboxamide | 4-methoxybenzyl | 17.1 | 101.4 |

| 27g | Cyclohexyl | 5-methylisoxazole-3-carboxamide | 2,4-difluorobenzyl | 12.8 | 68.7 |

| 27h | Cyclohexyl | 5-methylisoxazole-3-carboxamide | 4-fluorobenzyl | 10.9 | 43.6 |

| 13b | Cyclopropyl | Pyridone-fused | Boc | 670[1] | ~4500[1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation of SAR data. The following sections describe the protocols for the enzymatic and cell-based assays.

Biochemical Assay: FRET-based 3CLpro Inhibition Assay

This assay quantifies the enzymatic activity of 3CLpro by measuring the cleavage of a fluorescently labeled peptide substrate.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2

-

Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Test compounds dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure: a. A solution of 3CLpro (final concentration 50 nM) is pre-incubated with varying concentrations of the test compound (or DMSO as a control) in the assay buffer for 15 minutes at room temperature. b. The enzymatic reaction is initiated by adding the FRET peptide substrate (final concentration 20 µM). c. The fluorescence intensity is monitored kinetically for 30 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm. d. The initial reaction rates are calculated from the linear phase of the fluorescence signal progression. e. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-based Assay: SARS-CoV-2 Antiviral Assay

This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.

-

Reagents and Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

96-well plates

-

Reagents for quantifying viral RNA (qRT-PCR) or cytopathic effect (CPE)

-

-

Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer. b. The cell culture medium is removed, and the cells are washed with PBS. c. The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.05. d. After a 1-hour incubation period to allow for viral entry, the inoculum is removed, and the cells are washed again. e. Medium containing serial dilutions of the test compounds (or DMSO as a control) is added to the wells. f. The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator. g. The antiviral activity is quantified by measuring the reduction in viral-induced CPE using a crystal violet staining method or by quantifying the viral RNA in the supernatant using qRT-PCR. h. The EC50 values are calculated by fitting the dose-response data to a non-linear regression model. i. Cell viability is also assessed in parallel using a standard method like the MTT assay to determine the cytotoxicity of the compounds (CC50).

Visualizations

The following diagrams illustrate key concepts in the study of SARS-CoV-2 3CLpro inhibitors.

Caption: Covalent inhibition mechanism of SARS-CoV-2 3CLpro by an α-ketoamide inhibitor.

References

- 1. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPDN [globalpeopledailynews.com]

- 3. Discovery and structure-activity relationship studies of novel α-ketoamide derivatives targeting the SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Easy access to α-ketoamides as SARS-CoV-2 and MERS Mpro inhibitors via the PADAM oxidation route - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2 3CLpro Inhibitor WU-04: A Technical Overview of Binding Affinity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of WU-04, a potent, noncovalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). 3CLpro is a viral cysteine protease essential for the replication of coronaviruses, making it a prime target for antiviral drug development. This document summarizes the quantitative binding data for WU-04, details the experimental protocols for its characterization, and provides visualizations of the enzymatic inhibition and experimental workflows.

Quantitative Binding Affinity of WU-04

The inhibitory activity and binding affinity of WU-04 against coronavirus 3CLpro have been determined using enzymatic assays and biophysical techniques. The data presented below demonstrates the high potency of this noncovalent inhibitor.

| Target Protease | Parameter | Value (nM) | Assay Method | Reference |

| SARS-CoV-2 3CLpro | IC50 | 72 | Fluorescence-Based Enzymatic Assay | [1][2] |

| SARS-CoV-2 3CLpro | Kd | 37 | Isothermal Titration Calorimetry (ITC) | [1][2] |

| SARS-CoV 3CLpro | IC50 | 55 | Fluorescence-Based Enzymatic Assay | [1][2] |

| SARS-CoV 3CLpro | Kd | ~65 | Isothermal Titration Calorimetry (ITC) | [1][2] |

| MERS-CoV 3CLpro | Kd | ~32 | Isothermal Titration Calorimetry (ITC) | [1][2] |

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of inhibitor required to reduce the enzymatic activity by 50%.

Kd (Dissociation constant): Represents the equilibrium constant for the dissociation of the inhibitor-enzyme complex, providing a measure of binding affinity. A lower Kd value indicates a stronger binding affinity.

Mechanism of Action

WU-04 acts as a competitive inhibitor of SARS-CoV-2 3CLpro. It binds noncovalently to the catalytic pocket of the enzyme, preventing the binding and cleavage of the natural polyprotein substrate. This inhibition of proteolytic activity blocks the viral replication cycle.[3] The binding of WU-04 to the active site involves interactions with key residues, including hydrogen bonds with His163 and Asn142.[2]

Caption: Mechanism of 3CLpro Inhibition by WU-04.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding affinity of WU-04 are provided below.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of an inhibitor. It measures the enzymatic cleavage of a fluorogenic peptide substrate.

1. Reagents and Materials:

-

Purified SARS-CoV-2 3CLpro enzyme

-

Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test inhibitor (WU-04) dissolved in DMSO

-

96-well microplates

-

Fluorescence plate reader

2. Procedure:

-

Prepare serial dilutions of the test inhibitor (WU-04) in the assay buffer.

-

In a 96-well plate, add the 3CLpro enzyme to each well at a final concentration of approximately 20 nM.[4]

-

Add the serially diluted inhibitor to the wells and pre-incubate the enzyme-inhibitor mixture for 15 minutes at 25°C.[4]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well at a final concentration of approximately 30 µM.[4]

-

Incubate the reaction for 15 minutes at 25°C.[4]

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore and quencher pair (e.g., 320 nm excitation and 425 nm emission for Abz/Dnp).[4]

-

Control reactions should include wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for FRET-Based Enzymatic Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of an inhibitor to its target protein. This allows for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters of the interaction.

1. Reagents and Materials:

-

Purified SARS-CoV-2 3CLpro enzyme

-

Test inhibitor (WU-04)

-

ITC buffer (e.g., a buffer in which both the protein and inhibitor are stable and soluble)

-

Isothermal titration calorimeter

2. Procedure:

-

Prepare the 3CLpro solution in the ITC buffer at a known concentration.

-

Prepare the WU-04 solution in the same ITC buffer at a concentration typically 10-20 times higher than the protein concentration.

-

Thoroughly degas both the protein and inhibitor solutions.

-

Load the 3CLpro solution into the sample cell of the calorimeter.

-

Load the WU-04 solution into the injection syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

-

Perform a series of injections of the WU-04 solution into the protein solution.

-

Record the heat change associated with each injection.

-

As a control, perform a titration of the inhibitor into the buffer alone to account for the heat of dilution.

-

Subtract the heat of dilution from the experimental data.

-

Analyze the integrated heat data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

References

In Silico Analysis of SARS-CoV-2 3CLpro Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific inhibitor "SARS-CoV-2 3CLpro-IN-2" did not yield a primary research article detailing its in silico analysis. Therefore, this guide utilizes data and methodologies from published studies on other well-characterized non-covalent SARS-CoV-2 3CLpro inhibitors, such as S-217622 (Ensitrelvir), to provide a representative and comprehensive overview of the in silico analysis workflow.

Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred intensive research into effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro or Mpro)[1][2]. This cysteine protease is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins necessary for viral replication[3][4]. Due to its critical role and conservation across coronaviruses, inhibiting 3CLpro is a promising strategy to disrupt viral propagation[2].

In silico methods, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, are powerful tools for identifying and characterizing potential 3CLpro inhibitors. These computational techniques allow for the rapid screening of large compound libraries and provide detailed insights into the molecular interactions between inhibitors and the enzyme's active site. This guide outlines the standard in silico workflow for the analysis of non-covalent inhibitors targeting SARS-CoV-2 3CLpro.

Quantitative Data Summary

The following tables summarize key quantitative data for representative non-covalent SARS-CoV-2 3CLpro inhibitors based on published literature.

Table 1: In Vitro Inhibitory Activity

| Compound | IC50 (nM) against 3CLpro | Antiviral EC50 (µM) | Cell Line | Reference |

| S-217622 (Ensitrelvir) | 13 | 0.2 - 0.5 | Vero E6T | [1] |

| WU-04 | 72 | 0.01 - 0.025 | A549-hACE2 | [5][6] |

| Compound 36 | 4470 | Not Reported | Not Applicable | [7][8][9][10][11] |

| Compound 34 | 6120 | Not Reported | Not Applicable | [7][8][9][10][11] |

Table 2: In Silico Binding Affinity Predictions

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA) (kcal/mol) | Key Interacting Residues |

| S-217622 (Ensitrelvir) | Not Reported | Not Reported | His41, Cys145, His163, Glu166 |

| WU-04 | Not Reported | Not Reported | Asn142, His163, Glu166 |

| Compound 36 | Not Reported | Not Reported | Not Reported |

| Compound 34 | Not Reported | Not Reported | Not Reported |

Methodologies for In Silico Analysis

This section provides detailed protocols for the key computational experiments involved in the analysis of SARS-CoV-2 3CLpro inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex[12].

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of SARS-CoV-2 3CLpro from the Protein Data Bank (PDB; e.g., PDB ID: 6LU7)[12].

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogen atoms and assign appropriate atom types and charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard[10][11].

-

Define the binding site (grid box) around the catalytic dyad (Cys145 and His41).

-

-

Ligand Preparation:

-

Generate the 3D structure of the inhibitor.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina, Glide, or GOLD.

-

Perform the docking of the prepared ligand into the defined grid box on the receptor.

-

Analyze the resulting docking poses based on their binding energy scores and interactions with key active site residues.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing its stability.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the 3CLpro-inhibitor complex as the starting structure.

-

Place the complex in a periodic boundary box (e.g., cubic or dodecahedron) and solvate with an explicit water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Employ a force field such as AMBER, CHARMM, or GROMOS to describe the interatomic interactions.

-

Minimize the energy of the system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

-

Equilibrate the system's pressure under the NPT (constant pressure) ensemble.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy to evaluate key interactions.

-

Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD simulation trajectory[13][14][15][16][17].

Protocol:

-

Snapshot Extraction:

-

Extract snapshots (frames) from the stable part of the MD trajectory of the 3CLpro-inhibitor complex.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms for the complex, the protein alone, and the ligand alone:

-

Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).

-

-

-

Binding Free Energy Calculation:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

The entropic term (TΔS) is often computationally expensive and is sometimes omitted when comparing similar inhibitors.

-

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in this guide.

Caption: Molecular Docking Workflow.

Caption: Molecular Dynamics Simulation Workflow.

Caption: MM/PBSA Binding Free Energy Calculation Workflow.

Caption: Mechanism of Non-covalent 3CLpro Inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Protein-Ligand Complex [mdtutorials.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 9. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 10. Frontiers | Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]

- 11. Identification of novel SARS-CoV-2 3CLpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Docking Studies on the Anti-viral Effects of Compounds From Kabasura Kudineer on SARS-CoV-2 3CLpro [frontiersin.org]

- 13. m.youtube.com [m.youtube.com]

- 14. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 15. peng-lab.org [peng-lab.org]

- 16. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Detailed Technical Guide on SARS-CoV-2 3CLpro Inhibitors: A Comprehensive Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of inhibitors targeting the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro). Due to the critical role of 3CLpro in the viral life cycle, it has emerged as a primary target for the development of antiviral therapeutics against COVID-19.[1][2][3]

It is important to note that the specific inhibitor designated "SARS-CoV-2 3CLpro-IN-2" appears to be a commercial product name, and a singular, definitive scientific publication detailing its specific chemical structure, quantitative inhibitory data, and comprehensive experimental protocols could not be located in the public domain. The term "Compound 1" is frequently used in the scientific literature to refer to the initial lead compound in a particular study, leading to ambiguity.[1][4] Therefore, this guide will focus on the broader class of 3CLpro inhibitors, drawing upon data and protocols from various well-documented studies to provide a representative and technically detailed resource.

The Role of 3CLpro in the SARS-CoV-2 Life Cycle

The SARS-CoV-2 genome is translated into two large polyproteins, pp1a and pp1ab.[3] The 3CLpro is a cysteine protease responsible for cleaving these polyproteins at 11 distinct sites to release non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3] By inhibiting 3CLpro, the viral life cycle can be effectively halted.[2] The absence of a close human homologue to 3CLpro makes it an attractive drug target with a potentially high therapeutic index.

A diagram illustrating the role of 3CLpro in the SARS-CoV-2 replication cycle is presented below.

Caption: Role of 3CLpro in the SARS-CoV-2 life cycle and the point of inhibition.

Quantitative Data on 3CLpro Inhibitors

The potency of 3CLpro inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their half-maximal effective concentration (EC50) in cell-based antiviral assays. The following table summarizes representative data for various classes of 3CLpro inhibitors as reported in the literature.

| Inhibitor Class | Example Compound | 3CLpro IC50 (nM) | Antiviral EC50 (nM) | Cell Line | Reference |

| Peptidomimetic Covalent | Compound 11a | 53 | - | - | [2] |

| Peptidomimetic Covalent | Compound 11b | 40 | - | - | [2] |

| Peptidomimetic Covalent | PF-00835231 | - | 270 | Vero E6 | [5] |

| Peptidomimetic Covalent | GC-376 | - | 900 | Vero E6 | [5] |

| Non-covalent | Ensitrelvir (S-217622) | - | 290-500 | VeroE6/TMPRSS2 | [3] |

| Non-covalent | NZ-804 | 9 | 8 | Human lung cell lines | [6] |

| Non-covalent | Compound 1 | 690 | - | - | [6] |

| Covalent | Compound 24 | 16 | 6 | Huh7ACE2 |

Experimental Protocols

The evaluation of potential 3CLpro inhibitors involves a series of standardized in vitro and cell-based assays.

1. 3CLpro Enzymatic Assay (FRET-based)

This assay is commonly used to determine the IC50 of an inhibitor.

-

Principle: A fluorogenic substrate containing a 3CLpro cleavage site is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Recombinant SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of the test inhibitor in an appropriate assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Antiviral Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).

-

Principle: Susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the inhibitor. The viability of the cells is assessed after a period of incubation.

-

Methodology:

-

Vero E6 or other susceptible cell lines are seeded in 96-well plates.[3]

-

The cells are treated with serial dilutions of the test compound.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After incubation (typically 48-72 hours), cell viability is measured using a colorimetric assay (e.g., MTS or crystal violet staining).

-

The EC50 value, the concentration at which 50% of the CPE is inhibited, is calculated.[3]

-

3. Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral activity is not due to general toxicity of the compound.

-

Principle: The viability of uninfected cells is measured in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

The same cell line used in the antiviral assay is seeded and treated with the same concentrations of the test compound, but without the addition of the virus.

-

Cell viability is measured using the same method as in the antiviral assay.

-

The 50% cytotoxic concentration (CC50) is determined. A high selectivity index (SI = CC50/EC50) is desirable.

-

The general workflow for the discovery and evaluation of 3CLpro inhibitors is depicted below.

Caption: General workflow for the identification and in vitro testing of 3CLpro inhibitors.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of 3CLpro inhibitors is the direct binding to the active site of the enzyme, thereby preventing it from processing the viral polyproteins.[2] Many potent inhibitors are peptidomimetic and form a covalent bond with the catalytic cysteine residue (Cys145) in the active site.[2] Non-covalent inhibitors also bind to the active site, but through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

The logical relationship for the mechanism of covalent inhibition is illustrated below.

Caption: Mechanism of covalent inhibition of SARS-CoV-2 3CLpro.

Conclusion

The development of SARS-CoV-2 3CLpro inhibitors represents a promising strategy in the ongoing effort to combat COVID-19. While a multitude of compounds have been investigated, this guide provides a foundational understanding of the key concepts, quantitative metrics, and experimental approaches used in this field of research. Further investigation into specific, well-characterized inhibitors will be crucial for the development of effective and safe antiviral therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]

Methodological & Application

SARS-CoV-2 3CLpro-IN-2 experimental protocol

An in-depth guide to the experimental evaluation of SARS-CoV-2 3CLpro inhibitors, using "3CLpro-IN-2" as a representative compound, is detailed below. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and protocols for the characterization of potential therapeutic agents targeting the main protease of SARS-CoV-2.

Application Notes

Introduction

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the viral life cycle.[1][2][3][4][5][6] It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps), which are essential for viral replication and transcription.[6][7] Due to its vital role and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral therapeutics.[2] This document outlines the experimental protocols to assess the efficacy and mechanism of action of a representative non-covalent inhibitor, designated here as "3CLpro-IN-2".

Mechanism of Action

SARS-CoV-2 3CLpro is a cysteine protease that functions as a homodimer.[6][8] The catalytic dyad, consisting of His41 and Cys145, facilitates the cleavage of the viral polyprotein.[5][6] Non-covalent inhibitors like the representative "3CLpro-IN-2" are designed to bind to the active site of the enzyme, preventing the substrate from accessing it and thereby blocking proteolytic activity.[4] This inhibition halts the viral replication process.[4]

Data Presentation

The inhibitory activity of various reported non-covalent SARS-CoV-2 3CLpro inhibitors is summarized in the tables below for comparative purposes. This data provides a benchmark for evaluating the potency of new chemical entities like "3CLpro-IN-2".

Table 1: In Vitro 3CLpro Inhibition Data for Known Non-Covalent Inhibitors

| Compound | IC50 (µM) | Ki (µM) | Assay Type |

| Walrycin B | 0.26 | - | FRET-based |

| Hydroxocobalamin | 3.29 | - | FRET-based |

| Suramin sodium | 6.5 | - | FRET-based |

| Z-DEVD-FMK | 6.81 | - | FRET-based |

| LLL-12 | 9.84 | - | FRET-based |

| JZD-07 | 0.15 | 0.117 | FRET-based |

Data sourced from multiple drug repurposing screens and inhibitor discovery studies.[1][2][9]

Table 2: Antiviral Activity of Known 3CLpro Inhibitors in Cell-Based Assays

| Compound | EC50 (µM) | Cell Line | Assay Type |

| Z-FA-FMK | 0.13 | Vero E6 | Cytopathic Effect (CPE) |

| JZD-07 | 0.82 (Wild-Type) | Vero E6 | Antiviral Assay |

| JZD-07 | 7.24 (Delta Variant) | Vero E6 | Antiviral Assay |

| JZD-07 | 6.03 (Omicron BA.1) | Vero E6 | Antiviral Assay |

This table showcases the cellular efficacy of inhibitors against live virus.[1][2][9]

Experimental Protocols

1. Biochemical Assay: FRET-Based 3CLpro Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of "3CLpro-IN-2" against purified recombinant SARS-CoV-2 3CLpro. The assay relies on a fluorogenic peptide substrate that mimics the 3CLpro cleavage site.[7]

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

Fluorogenic peptide substrate (e.g., Dabcyl-TSAVLQSGFRK-E(EDANS))

-

Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA

-

Test compound ("3CLpro-IN-2") dissolved in DMSO

-

Positive Control (e.g., GC376)

-

384-well black plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of "3CLpro-IN-2" in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 25 µL of the SARS-CoV-2 3CLpro enzyme solution (final concentration of 50 nM) to each well.

-

Add 25 nL of the diluted "3CLpro-IN-2" or control compounds to the respective wells.

-

Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic peptide substrate (final concentration of 15 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30 minutes at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of "3CLpro-IN-2" relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression.

2. Cell-Based Assay: Cytopathic Effect (CPE) Assay

This protocol evaluates the ability of "3CLpro-IN-2" to protect host cells from virus-induced cell death.[1][2]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound ("3CLpro-IN-2")

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well clear-bottom plates

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of "3CLpro-IN-2" in culture medium.

-

Remove the old medium from the cells and add the diluted compound.

-

In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.

3. Cytotoxicity Assay

It is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general cytotoxicity of the compound.

Materials:

-

Vero E6 cells

-

Culture medium

-

Test compound ("3CLpro-IN-2")

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well plates

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Treat the cells with the same serial dilutions of "3CLpro-IN-2" used in the CPE assay.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Measure cell viability using the CellTiter-Glo® reagent.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

-

The selectivity index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more promising safety profile.

Visualizations

SARS-CoV-2 Replication and 3CLpro Action

Caption: SARS-CoV-2 replication cycle and the inhibitory action of 3CLpro-IN-2.

Experimental Workflow for 3CLpro Inhibitor Screening

Caption: A typical workflow for screening and validating SARS-CoV-2 3CLpro inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reframeDB [reframedb.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Novel nonpeptidic SARS-CoV-2 3CLpro inhibitor demonstrates good antiviral activity | BioWorld [bioworld.com]

Application Notes and Protocols for SARS-CoV-2 3CLpro-IN-2 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and implementation of cell-based assays for the screening and characterization of SARS-CoV-2 3C-like protease (3CLpro) inhibitors, with a focus on compounds structurally and functionally similar to 3CLpro-IN-2. The protocols outlined below are designed to be adaptable for high-throughput screening (HTS) and mechanistic studies in a Biosafety Level 2 (BSL-2) laboratory setting.

Introduction

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional units necessary for viral replication.[1][2] Its essential role and the lack of close human homologs make it an attractive target for antiviral drug development.[2] Cell-based assays are indispensable tools for identifying and optimizing 3CLpro inhibitors as they provide insights into compound permeability, cytotoxicity, and efficacy within a cellular context.[3][4] This document details the principles and protocols for establishing robust cell-based assays to evaluate potential 3CLpro inhibitors.

Principle of the Assays

The cell-based assays described herein are designed to monitor the proteolytic activity of 3CLpro within living cells. The core concept involves the expression of a reporter system that is sensitive to 3CLpro cleavage. Inhibition of 3CLpro activity by a test compound results in a measurable change in the reporter signal. Several reporter systems can be employed, including luciferase complementation and fluorescent protein-based systems.[5][6][7]

-

Luciferase Complementation Assay: This assay utilizes a split-luciferase reporter system where the two fragments of luciferase are linked by a 3CLpro cleavage site.[5][8][9] When 3CLpro is active, it cleaves the linker, separating the luciferase fragments and resulting in low luminescence. In the presence of a 3CLpro inhibitor, the cleavage is blocked, allowing the luciferase fragments to remain in proximity, reconstitute, and generate a strong luminescent signal.[5][8]

-

Fluorescent Reporter Assay (Split-GFP): Similar to the luciferase assay, this system uses a split-Green Fluorescent Protein (GFP) linked by a 3CLpro cleavage site.[6][7][10] Cleavage by 3CLpro separates the GFP fragments, preventing fluorescence. Inhibition of the protease leads to the reconstitution of the GFP molecule and a measurable fluorescent signal.[6][11]

Experimental Protocols

I. Cell Line and Culture

-

Recommended Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

II. Plasmid Constructs

-

Reporter Plasmid: A lentiviral or mammalian expression vector co-expressing the two luciferase or GFP fragments linked by a specific 3CLpro cleavage site sequence (e.g., from the nsp9-10 junction of the SARS-CoV-2 polyprotein).[5][12]

-

3CLpro Expression Plasmid: A separate plasmid encoding the SARS-CoV-2 3CLpro. A catalytically inactive mutant (e.g., C145A) should be used as a negative control.[9]

III. Luciferase Complementation Assay Protocol

-

Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

-

Transfection: Co-transfect the cells with the luciferase complementation reporter plasmid and the 3CLpro expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 or 1:0.8 ratio of reporter to protease plasmid can be optimal.[7]

-

Compound Treatment: 24 hours post-transfection, remove the transfection medium and add fresh culture medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., GC376).

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Luminescence Measurement: Add a cell-permeable luciferase substrate to each well and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings of the compound-treated wells to the vehicle control. Plot the normalized values against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

IV. Fluorescent Reporter (Split-GFP) Assay Protocol

-

Cell Seeding: Seed HEK293T cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid.

-

Compound Treatment: 24 hours post-transfection, treat the cells with test compounds as described for the luciferase assay.

-

Incubation: Incubate for 24 hours at 37°C.

-

Fluorescence Measurement: Measure the GFP fluorescence using a fluorescence plate reader (e.g., excitation at 488 nm and emission at 510 nm).

-

Data Analysis: Analyze the data as described for the luciferase assay to determine the IC50 values.

V. Cytotoxicity Assay (Counter-Screen)

It is crucial to assess the cytotoxicity of the test compounds to distinguish true 3CLpro inhibition from non-specific effects on cell viability.[5]

-

Cell Seeding: Seed HEK293T cells in a clear 96-well plate at the same density used for the primary assay.

-

Compound Treatment: Treat the cells with the same concentrations of test compounds used in the primary screen.

-

Incubation: Incubate for the same duration as the primary assay (e.g., 48 hours total).

-

Viability Measurement: Use a commercial cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal according to the manufacturer's protocol.

-

Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. The selectivity index (SI = CC50/IC50) can then be determined to prioritize non-toxic, potent inhibitors.

Data Presentation

Summarize the quantitative data in a structured table for easy comparison of inhibitor potency and cytotoxicity.

| Compound | 3CLpro Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| 3CLpro-IN-2 (Example) | [Insert experimental value] | [Insert experimental value] | [Calculate SI] |

| GC376 (Control) | 6.44[13] | >100 | >15.5 |

| Boceprevir | [Insert experimental value] | [Insert experimental value] | [Calculate SI] |

| Calpain Inhibitor XII | [Insert experimental value] | [Insert experimental value] | [Calculate SI] |

Visualizations

Signaling Pathway: Mechanism of 3CLpro Inhibition

Caption: Mechanism of SARS-CoV-2 3CLpro inhibition.

Experimental Workflow: Cell-Based Assay

Caption: Workflow for the cell-based 3CLpro inhibitor screening assay.

Logical Relationship: Assay Principle

Caption: Principle of the 3CLpro cell-based reporter assay.

References

- 1. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors | MDPI [mdpi.com]

- 13. Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]

High-Throughput Screening for 3CLpro Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting the 3-chymotrypsin-like protease (3CLpro), a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. The methodologies described herein are essential for the rapid identification and characterization of potential antiviral therapeutics.

Introduction

The 3CLpro, also known as the main protease (Mpro), is a cysteine protease that cleaves the viral polyproteins at multiple sites, a process essential for generating functional viral proteins required for viral replication and transcription. Its indispensable role and high conservation among coronaviruses make it an attractive target for antiviral drug development. High-throughput screening allows for the rapid testing of large compound libraries to identify potential inhibitors. This document outlines two primary HTS approaches: a biochemical fluorescence resonance energy transfer (FRET)-based assay and a cell-based reporter assay.

Biochemical High-Throughput Screening: FRET-Based Assay

Biochemical assays using purified recombinant 3CLpro provide a direct measure of an inhibitor's effect on the enzyme's activity. The FRET-based assay is a widely used method for HTS due to its sensitivity, robustness, and scalability.

Principle of the FRET-Based Assay

The assay utilizes a synthetic peptide substrate that contains a 3CLpro cleavage site flanked by a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity. Inhibitors of 3CLpro will prevent this cleavage, resulting in a low fluorescence signal.

Experimental Protocol: FRET-Based HTS Assay

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

-

Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

Positive control inhibitor (e.g., GC376)

-

384-well or 1536-well black assay plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Plating: Dispense test compounds and controls into the assay plate. Typically, a final concentration of 10-20 µM is used for primary screening.

-

Enzyme Addition: Add recombinant 3CLpro to each well to a final concentration of 50-100 nM.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 10-20 µM.

-

Signal Detection: Immediately begin kinetic reading of the fluorescence signal (Excitation: ~340 nm, Emission: ~490 nm) at room temperature for 15-30 minutes.

-

Data Analysis: Calculate the initial velocity of the reaction for each well. Normalize the data to positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.

Data Presentation: FRET-Based Screening Hits

The following table summarizes representative data for known 3CLpro inhibitors identified through FRET-based assays.

| Compound | IC50 (µM) | Reference |

| GC376 | 0.17 | [1][2] |

| Boceprevir | 4.13 | [3] |

| Walrycin B | 0.26 | [1][4] |

| Hydroxocobalamin | 3.29 | [1][4] |

| Suramin Sodium | 6.5 | [1][4] |

| Z-DEVD-FMK | 6.81 | [1][4] |

| LLL-12 | 9.84 | [1][4] |

| Z-FA-FMK | 11.39 | [1][4] |

| Epitheaflagallin 3-O-gallate | 8.73 ± 2.30 | [5] |

Cell-Based High-Throughput Screening

Cell-based assays are crucial for validating the activity of inhibitors in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and off-target effects.

Principle of a Split-GFP Complementation Assay

This assay utilizes a reporter system where two non-fluorescent fragments of Green Fluorescent Protein (GFP) are fused to a linker peptide containing a 3CLpro cleavage site.[6][7][8] When 3CLpro is active, it cleaves the linker, allowing the two GFP fragments to associate and reconstitute a functional, fluorescent GFP molecule.[6][7][8] Inhibitors of 3CLpro will prevent this cleavage, thus inhibiting the generation of the fluorescent signal.[6][7][8]

Experimental Protocol: Cell-Based Split-GFP Assay

Materials:

-

HEK293T or other suitable host cells

-

Expression plasmids for 3CLpro and the split-GFP reporter

-

Cell culture medium and supplements

-

Transfection reagent

-

Test compounds dissolved in DMSO

-

Positive control inhibitor

-

384-well clear-bottom black assay plates

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into 384-well plates and allow them to adhere overnight.

-

Transfection: Co-transfect the cells with the 3CLpro and split-GFP reporter plasmids.

-

Compound Addition: After 4-6 hours, replace the medium with fresh medium containing the test compounds or controls.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter activation.

-

Signal Detection: Measure the GFP fluorescence using a high-content imager or a plate reader.

-

Cytotoxicity Assay (Counterscreen): Perform a parallel assay (e.g., CellTiter-Glo) to assess the cytotoxicity of the compounds.

-

Data Analysis: Normalize the fluorescence signal to cell viability. Calculate the percent inhibition relative to positive and negative controls.

Data Presentation: Cell-Based Screening Hits

The following table presents representative data for compounds evaluated in cell-based assays for 3CLpro inhibition.

| Compound | EC50 (µM) | Cytotoxicity (CC50, µM) | Assay Type | Reference |

| GC376 | 3.30 | >100 | Transfection-based | [9] |

| Z-FA-FMK | 0.13 | Not specified | Cytopathic Effect | [1][3] |

| Gedatolisib | 0.06 ± 0.01 | Not specified | FlipGFP | [10] |

| EGFR-IN-8 | 0.29 ± 0.09 | Not specified | FlipGFP | [10] |

| Akt inhibitor VIII | 0.59 ± 0.12 | Not specified | FlipGFP | [10] |

HTS Workflow and Data Analysis

A typical HTS campaign for 3CLpro inhibitors follows a multi-step process from primary screening to hit validation.

Data Quality Control

For reliable HTS data, it is crucial to monitor assay performance using statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio.

-

Z'-factor: A measure of the statistical effect size and the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.

-

Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control (uninhibited) to the negative control (inhibited). A high S/B ratio is desirable for a robust assay.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for establishing robust high-throughput screening campaigns to identify and characterize inhibitors of 3CLpro. Both biochemical and cell-based assays are powerful tools in the initial stages of drug discovery and, when used in a complementary fashion, can accelerate the development of novel antiviral therapies. Careful assay optimization, stringent data quality control, and a systematic hit validation workflow are paramount to the success of any HTS campaign.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Small-Molecule Inhibitors Against Norovirus 3CLpro Using Structure-Based Virtual Screening and FlipGFP Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Luciferase-Based Reporter Assay for 3CLpro Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a crucial enzyme for the replication of many viruses, including coronaviruses, making it a prime target for antiviral drug development.[1][2][3] Luciferase-based reporter assays offer a sensitive, rapid, and high-throughput compatible method for screening potential 3CLpro inhibitors in a cell-based environment, which is essential for evaluating compound permeability and cytotoxicity.[1][4][5][6] These assays are typically performed under Biosafety Level 2 (BSL-2) conditions, providing a significant advantage over assays requiring replication-competent viruses that necessitate BSL-3 facilities.[1][4]

This document provides detailed application notes and protocols for utilizing luciferase-based reporter assays to measure 3CLpro activity and screen for its inhibitors. Two primary types of assays are described: "gain-of-signal" and "loss-of-signal" (luciferase complementation) assays.

Principle of the Assays

Gain-of-Signal Luciferase Reporter Assay

In a "gain-of-signal" system, the luciferase reporter is rendered inactive by incorporating a 3CLpro cleavage site that disrupts its proper folding or sequesters it.[6] Upon expression of active 3CLpro, the protease cleaves the recognition site, releasing the functional luciferase and leading to a measurable increase in luminescence.[6][7] Inhibition of 3CLpro activity results in a decrease in the luminescent signal.

Loss-of-Signal (Luciferase Complementation) Reporter Assay

The "loss-of-signal" or luciferase complementation assay is based on a split-luciferase system.[1][4] Two separate fragments of a luciferase enzyme are linked by a peptide containing a 3CLpro cleavage site.[1][4] When co-expressed, these fragments can associate to form an active luciferase enzyme, producing a strong luminescent signal. In the presence of active 3CLpro, the linker is cleaved, separating the luciferase fragments and causing a loss of complementation, which results in a significant decrease in luminescence.[1][4] Conversely, inhibition of 3CLpro prevents cleavage of the linker, thereby preserving the luminescent signal.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key principles and workflows of luciferase-based 3CLpro activity assays.

Experimental Protocols

This section provides a general protocol that can be adapted for specific cell lines and reporter constructs.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Plasmids:

-

Expression plasmid for 3CLpro (wild-type).

-

Expression plasmid for a catalytically inactive 3CLpro mutant (e.g., C145A) as a negative control.[8]

-

Luciferase reporter plasmid (either gain-of-signal or loss-of-signal design).

-

-

Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD).

-

Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

-

Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO).

-

Luciferase Assay Reagent: A commercial luciferase assay system compatible with the specific luciferase reporter used (e.g., Nano-Glo® Luciferase Assay System).

-

Luminometer: An instrument capable of reading luminescence from microplates.

Protocol for 96-Well Plate Format

-

Cell Seeding:

-

Trypsinize and count HEK293T cells.

-

Seed 1 x 10^4 to 2 x 10^4 cells per well in a 96-well white, opaque plate in 100 µL of culture medium.

-

Incubate at 37°C in a 5% CO2 incubator overnight.

-

-

Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix may include:

-

50-100 ng of the 3CLpro expression plasmid (or inactive mutant).

-

50-100 ng of the luciferase reporter plasmid.

-

Transfection reagent.

-

-

Add the transfection mix to the cells.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the transfection medium from the wells and add 100 µL of the medium containing the test compounds or controls (e.g., a known 3CLpro inhibitor as a positive control and DMSO as a negative control).

-

Incubate for an additional 24 to 48 hours.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

-

Incubate for 5-10 minutes at room temperature to allow the signal to stabilize.

-

Measure the luminescence using a plate luminometer.

-

Protocol for 384-Well High-Throughput Screening (HTS)

For HTS, the protocol is miniaturized and often automated.[9]

-

Compound Plating:

-

Use an acoustic liquid handler to dispense nanoliter volumes of test compounds in 384-well plates.

-

-

Cell Transfection and Dispensing:

-

Perform a bulk transfection of HEK293T cells in a larger format (e.g., T175 flask).

-

After 4-6 hours of transfection, trypsinize the cells and dispense the cell suspension into the 384-well plates containing the compounds (e.g., 2 x 10^4 cells in 40 µL per well).[9]

-

-

Incubation and Luminescence Reading:

-

Incubate the plates for 24 hours.

-

Use an automated dispenser to add the luciferase substrate.

-

Read the luminescence on a plate luminometer compatible with 384-well plates.

-

Data Presentation and Analysis

The results are typically expressed as a percentage of the control (DMSO-treated cells). For inhibitor screening, the data is often normalized to the signals from the wild-type 3CLpro (0% inhibition) and the inactive 3CLpro mutant (100% inhibition). The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Representative IC50 Values of 3CLpro Inhibitors

The following table summarizes the IC50 values for several known 3CLpro inhibitors obtained from luciferase-based reporter assays.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| GC376 | Luciferase Complementation | 293T | ~1.6 | [4] |

| Boceprevir | Luciferase Complementation | 293T | ~25 | [4] |

| Calpain Inhibitor XII | Luciferase Complementation | 293T | ~25 | [4] |

| Nirmatrelvir | Gaussia Luciferase Reporter | HEK293T | 83 | [10] |

| GC376 | Gaussia Luciferase Reporter | HEK293T | 86 | [10] |

| Lopinavir | Gaussia Luciferase Reporter | HEK293T | 21 | [10] |

| PF-00835231 | Gaussia Luciferase Reporter | HEK293T | 39 | [10] |

| Walrycin B | Enzymatic Assay | - | 0.26 | [11] |

| Hydroxocobalamin | Enzymatic Assay | - | 3.29 | [11] |

| Z-DEVD-FMK | Enzymatic Assay | - | 6.81 | [11] |

| Suramin sodium | Enzymatic Assay | - | 6.5 | [11] |

| LLL-12 | Enzymatic Assay | - | 9.84 | [11] |

| Z-FA-FMK | Enzymatic Assay | - | 11.39 | [11] |

| Masitinib | Luciferase Reporter | - | 2.5 | [12] |

Note: IC50 values can vary depending on the specific assay design, cell line, and experimental conditions. The enzymatic assay data is included for a broader comparison of inhibitor potencies.

Troubleshooting and Considerations

-

Cytotoxicity: It is crucial to differentiate between true 3CLpro inhibition and compound-induced cytotoxicity, as both can lead to a decrease in the luminescent signal in some assay formats.[4][13] A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be performed.[4][14] The luciferase complementation assay design can inherently distinguish true inhibition from cytotoxicity.[4]

-

Assay Window: The signal-to-background ratio (assay window) should be optimized by adjusting the plasmid concentrations and incubation times. A robust assay should have a high signal-to-background ratio.

-

Controls: Appropriate controls are essential for data interpretation:

-

Negative Control (No Inhibition): Cells transfected with wild-type 3CLpro and treated with DMSO.

-

Positive Control (Maximal Inhibition): Cells transfected with a catalytically inactive 3CLpro mutant or treated with a known potent inhibitor.

-

Cell Viability Control: Untransfected or mock-transfected cells to assess the general health of the cells.

-

Conclusion

Luciferase-based reporter assays for 3CLpro activity are powerful tools for high-throughput screening and characterization of potential antiviral inhibitors. They offer a sensitive, rapid, and cell-based platform that can accelerate the discovery and development of novel therapeutics against a range of viral diseases. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively implement this technology in their drug discovery workflows.

References

- 1. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What coronavirus 3C‐like protease tells us: From structure, substrate selectivity, to inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors [mdpi.com]

- 7. A Bioluminescent 3CLPro Activity Assay to Monitor SARS-CoV-2 Replication and Identify Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Gaussia luciferase reporter assay for the evaluation of coronavirus Nsp5/3CLpro activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Cell-Based Luciferase Complementation Assay for Identification of SARS-CoV-2 3CLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Production and Purification of SARS-CoV-2 3CLpro: Application Notes for Researchers

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the production and purification of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro). 3CLpro is a key enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development.[1][2][3] The following protocols describe the expression of recombinant 3CLpro in Escherichia coli and subsequent purification to obtain a highly pure and active enzyme suitable for structural and biochemical studies.

Data Presentation

Table 1: Comparison of Recombinant SARS-CoV-2 3CLpro Expression and Purification Strategies

| Expression System & Host | Fusion Tag | Affinity Chromatography | Tag Cleavage Protease | Final Purification Step | Typical Yield | Reference |

| E. coli BL21(DE3) | N-terminal Hexa-His-SUMO | Immobilized Metal Affinity Chromatography (IMAC) | SUMO Protease | Size Exclusion Chromatography (SEC) | Up to 120 mg/L | [4][5] |

| E. coli Lemo21(DE3) | N-terminal GST | GSH-Sepharose | PreScission Protease | Size Exclusion Chromatography (SEC) | ~2 mg/mL (concentrated) | [6] |

| E. coli BL21 | N-terminal His-tag | Affinity Chromatography | Not specified | Ion Exchange & Size Exclusion Chromatography | 5.3 mg/L | [2][7] |

| E. coli C41(DE3) | N-terminal GST, C-terminal His-tag with autocleavage site | Tandem Glutathione and Ni-Sepharose columns | Autocleavage | Single-step tandem chromatography | Not specified | [8] |

Table 2: Activity Parameters of Purified SARS-CoV-2 3CLpro

| Parameter | Value | Conditions | Reference |

| Specific Activity (au3CLpro) | 3169 RFU/min/µg protein | 50 mM Tris-HCl pH 7, 150 mM NaCl, 0.1 mg/ml BSA at 37 °C | [8] |

| Specific Activity (com3CLpro) | 889 RFU/min/µg protein | 50 mM Tris-HCl pH 7, 150 mM NaCl, 0.1 mg/ml BSA at 37 °C | [8] |

| Kcat/Km (au3CLpro) | 0.007 µM⁻¹s⁻¹ | Not specified | [8] |

| Kcat/Km (com3CLpro) | 0.0015 µM⁻¹s⁻¹ | Not specified | [8] |

| Catalytic Efficiency | 0.17 ± 0.02 µM⁻¹s⁻¹ | Not specified | [9][10] |

| Kₘ | 47.0 µM | Rhodamine 110 fluorogenic peptide substrate | [11] |

| Vmax | 0.41 RFU/s | Rhodamine 110 fluorogenic peptide substrate | [11] |

Experimental Protocols

Protocol 1: Expression and Purification of His-SUMO-tagged 3CLpro